(2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester
Overview
Description
This compound, also known as sacubitril or AHU-377, is a constituent of a drug used for the treatment of hypertension and heart failure . It is especially the supramolecular complex of the sodium salt of sacubitril and the disodium salt of valsartan in the 1:1 ratio of the components, which crystallizes in the pentahemihydrate form, that is of therapeutic use .
Synthesis Analysis
The first solution of chemical synthesis of sacubitril was described in the patent application EP555175 and subsequently also in the specialized literature .Molecular Structure Analysis
The molecular formula of this compound is C24H29NO5 . Its molecular weight is 411.49 .Chemical Reactions Analysis
The invention relates to solid forms of the free acid of sacubitril, especially a crystalline form, including a method of removing chemical impurities from the crude free acid of sacubitril that is characterized in the use of well crystallizing salts of sacubitril with the amines of formula 9 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 347.88 .Scientific Research Applications
Synthesis and Chemical Properties :
- The synthesis of compounds related to (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester, such as (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, has been detailed in studies focusing on ketones, diazo compounds, and carbamates (Linder, Steurer, & Podlech, 2003).
- Research on acylation of β-Amino esters and hydrolysis of β-Amido esters using lipase from Candida antarctica highlights the chemoselective deprotection catalyst properties of these enzymes, relevant to the study of tert-butoxycarbonylamino esters (Mäenpää, Kanerva, & Liljeblad, 2016).
Orthogonally Protected Amino Acids :
- The synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids using differently N-protected (S)-2,3-diaminopropanoic acid is significant for the synthesis of edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Hydrogenation and Enantiomeric Excess Studies :
- Studies on the hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters demonstrate the potential for producing single diastereomers, a process relevant for understanding the stereoselectivity and synthesis of complex esters (Smith et al., 2001).
Crystal Structure and Molecular Characterization :
- Research involving the synthesis and crystal structure analysis of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate helps in understanding the structural properties of similar compounds (Dinesh et al., 2010).
Peptide Inhibitors and Biological Activity :
- The study of non-peptide angiotensin II receptor antagonists involves the synthesis of derivatives of benzimidazole-7-carboxylic acids, which are structurally related to the compound and important for understanding its potential biological activities (Kubo et al., 1993).
Enantiomeric Distribution in Natural Products :
- The study of the enantiomeric distribution of ethyl 2-hydroxy-4-methylpentanoate in wine, a compound structurally similar to this compound, provides insights into the natural occurrence and synthesis of such compounds (Lytra et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl (2R,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-15,18,22H,6,16-17H2,1-5H3,(H,26,28)/t18-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTIKWPJTDSUPT-GCJKJVERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121953 | |
Record name | Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149709-60-4 | |
Record name | Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149709-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.